N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide
Description
N-(4-(4-Nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-nitrophenyl group at the 4-position and a tosylbutanamide moiety at the 2-position. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and functional group transformations. The compound’s structural complexity is confirmed via spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), as well as elemental analysis .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-4-10-17(11-5-14)30(27,28)12-2-3-19(24)22-20-21-18(13-29-20)15-6-8-16(9-7-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBIBRQORGYFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. The process begins with the formation of the thiazole ring through cyclization reactions. The tosyl group is then introduced to the butanamide moiety through sulfonation reactions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of amino-thiazole derivatives.
Scientific Research Applications
N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the title compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., the cardioprotective compound in ), which may improve binding to electron-rich biological targets .
- Sulfonyl vs. Tosyl Groups : Compounds with phenylsulfonyl groups (e.g., [7–9]) exhibit tautomerism between thiol and thione forms, while the tosyl group in the title compound stabilizes the sulfonamide linkage, reducing tautomeric variability .
- Biological Activity Correlations : The cardioprotective N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivative demonstrates efficacy in hypoxia models, suggesting that aryl-thiazole scaffolds with polar substituents (e.g., methoxy, nitro) may target cardiovascular pathways .
Physicochemical and Pharmacological Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Findings :
Mechanistic and Stability Insights
- Tautomerism : Unlike triazole-thiones [7–9], which exist in thione tautomeric forms (confirmed by IR absence of νS-H bands) , the title compound’s rigid tosylbutanamide linkage likely minimizes tautomeric shifts, enhancing metabolic stability.
- Synthetic Yield : The title compound’s synthesis involves challenging steps (e.g., controlling regioselectivity in thiazole formation), whereas S-alkylated triazoles [10–15] achieve higher yields (~70–85%) due to optimized alkylation conditions .
Biological Activity
N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a nitrophenyl group, and a tosylbutanamide moiety. The molecular formula is , indicating the presence of sulfur and nitrogen within its structure, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole rings are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar thiazole derivatives can inhibit microbial growth effectively .
- Antioxidant Properties : Some derivatives of thiazole have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
- Inhibition of Monoamine Oxidase (MAO) : Certain thiazole-based compounds have been identified as selective inhibitors of human MAO-B, which is a target for treating neurodegenerative disorders such as Parkinson's disease .
Case Studies
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with specific substitutions showed enhanced efficacy against various bacterial strains, suggesting that structural modifications can significantly influence biological activity .
- Antioxidant Activity : In a study assessing the antioxidant capabilities of thiazolidin-4-one derivatives (closely related to thiazole compounds), several derivatives exhibited potent radical scavenging activities. The most active derivatives had IC50 values significantly lower than standard antioxidants like vitamin C, highlighting their potential therapeutic applications .
- MAO Inhibition : Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that specific structural features, such as the presence of nitro groups, are crucial for achieving selective MAO-B inhibition. This points towards the importance of structural design in developing effective MAO inhibitors .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thioamides under basic conditions.
- Introduction of the Nitrophenyl Group : Nitration of the corresponding phenylthiazole derivative allows for the introduction of the nitrophenyl group.
- Coupling with Tosylbutanamide : The final step involves coupling the nitrophenylthiazole intermediate with tosylbutanamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide | Chlorine substitution on thiazole | Antibacterial |
| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Sulfonamide moiety | Strong antibacterial against multiple strains |
| 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-triazol-5-amine | Triazole instead of thiazole | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
